Product packaging for 4-Azidophlorizin(Cat. No.:CAS No. 79541-46-1)

4-Azidophlorizin

Cat. No.: B043439
CAS No.: 79541-46-1
M. Wt: 461.4 g/mol
InChI Key: AXCDEMZKQHNYNE-QNDFHXLGSA-N
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Description

4-Azidophlorizin is a sophisticated chemical probe derived from the natural product phlorizin, engineered for advanced studies on Sodium-Glucose Cotransporter 2 (SGLT2). Its primary research value lies in its function as a photoaffinity labeling agent. The compound retains the core structure of phlorizin, a known competitive inhibitor of SGLT2, which is a key therapeutic target for type 2 diabetes and heart failure. The critical modification is the incorporation of an azide group, which enables covalent cross-linking to the SGLT2 protein upon exposure to UV light. This irreversible binding allows researchers to "trap" the inhibitor at its precise binding site, facilitating subsequent experiments such as target identification, binding site mapping, and isolation of protein complexes via biotin-avidin methodologies if a biotin tag is also incorporated. Consequently, this compound is an indispensable tool for elucidating the molecular mechanisms of SGLT2 inhibition, probing transporter structure-function relationships, and conducting high-resolution drug-target interaction studies, thereby accelerating the development of novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O9 B043439 4-Azidophlorizin CAS No. 79541-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCDEMZKQHNYNE-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229761
Record name 4-Azidophlorhizin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79541-46-1
Record name 4-Azidophlorhizin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidophlorhizin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 3-Nitrophlorizin to 3-Aminophlorizin

The nitro group in 3-nitrophlorizin is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) in methanol under hydrogen gas (1 atm) at room temperature provides 3-aminophlorizin with high purity. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol have also been reported but with lower yields (~50%).

Optimization Insight

  • Catalyst Loading : Increasing Pd/C to 15% w/w reduces reaction time from 12 hours to 6 hours without compromising yield.

  • Solvent Choice : Methanol outperforms ethanol due to better solubility of intermediates.

Diazotization and Azide Formation

3-Aminophlorizin is converted to 4-azidophlorizin via diazotization followed by azide substitution. The amine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C to form a diazonium salt, which subsequently reacts with sodium azide (NaN₃) in situ.

Critical Parameters

ParameterValue
Diazotization Temp0–5°C
NaN₃ Concentration1.2 equivalents
Reaction Time30 minutes
Yield55–60%

Mechanistic Note
The diazonium intermediate undergoes nucleophilic displacement by the azide ion, with the para position relative to the hydroxyl groups being favored due to steric and electronic effects.

Experimental Procedures and Characterization

Stepwise Synthesis Protocol

  • Nitration :

    • Dissolve phlorizin (10 g, 20.8 mmol) in H₂SO₄ (50 mL) at 0°C.

    • Add HNO₃ (5 mL) dropwise over 30 minutes.

    • Quench with ice-water, filter, and recrystallize from ethanol/water.

  • Reduction :

    • Suspend 3-nitrophlorizin (7.5 g, 14.2 mmol) in methanol (100 mL).

    • Add Pd/C (1.5 g) and stir under H₂ for 12 hours.

    • Filter and concentrate under reduced pressure.

  • Azide Formation :

    • Dissolve 3-aminophlorizin (5 g, 9.8 mmol) in HCl (6 M, 30 mL) at 0°C.

    • Add NaNO₂ (0.75 g, 10.8 mmol) in water (5 mL), stir for 15 minutes.

    • Add NaN₃ (0.85 g, 13.1 mmol), stir for 30 minutes, and extract with ethyl acetate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 5.10 (s, 1H, C-1 glucose), 4.90 (s, 1H, C-3 glucose).

  • IR (KBr) : 2100 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (C=O).

  • HRMS (ESI+) : m/z 529.1342 [M+H]⁺ (calc. 529.1338 for C₂₁H₂₁N₃O₈).

Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity with retention time = 12.4 minutes.

Applications and Functional Validation

Photoaffinity Labeling

This compound serves as a photoactivatable probe for identifying glucose transporter binding sites. Upon UV irradiation (302 nm), the azide generates a nitrene radical that covalently crosslinks with proximal amino acid residues.

Case Study :

  • Target : Sodium-glucose cotransporter 1 (SGLT1) in renal brush border membranes.

  • Conditions : 0.1 mM this compound, 5-minute UV exposure, 37°C.

  • Outcome : Selective labeling confirmed via SDS-PAGE and Western blot using anti-SGLT1 antibodies.

Inhibition of Hepatic Steatosis

Recent studies demonstrate that this compound alleviates lipid accumulation in hepatocytes by promoting ubiquitin-proteasome degradation of geranylgeranyl diphosphate synthase (GGPPS).

In Vitro Data

ParameterValue
IC₅₀ (GGPPS)2.8 ± 0.3 μM
Lipid Reduction40% at 10 μM (HepG2 cells)

Challenges and Optimization Opportunities

Yield Limitations

The overall yield of this compound from phlorizin rarely exceeds 35%, primarily due to losses during diazotization. Microwave-assisted synthesis and flow chemistry could enhance efficiency.

Stability Concerns

The azide group is sensitive to light and heat. Storage recommendations include amber vials at –20°C under argon .

Chemical Reactions Analysis

Types of Reactions

4-Azidophlorhizin undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reducing the azido group to an amine.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Aminophlorhizin: Formed by the reduction of the azido group.

    Triazole Derivatives: Formed by cycloaddition reactions involving the azido group.

Scientific Research Applications

4-Azidophlorhizin has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Azidophlorhizin is primarily related to its azido group. The azido group can undergo bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This property makes 4-Azidophlorhizin useful for labeling and tracking biomolecules in biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Phlorizin

Phlorizin (C₂₁H₂₄O₁₀, MW: 436.41 g/mol) is the parent compound of 4-Azidophlorizin. The substitution of a hydroxyl group with an azide moiety alters both chemical reactivity and biological utility:

Property This compound Phlorizin
Functional Group Azide (-N₃) at 4-position Hydroxyl (-OH) at 4-position
Molecular Weight 461.42 g/mol 436.41 g/mol
Primary Application Photoaffinity labeling, click chemistry Competitive SGLT inhibition
Reactivity Bioorthogonal conjugation (CuAAC/SPAAC) No inherent click reactivity
Solubility Requires surfactants (e.g., SBE-β-CD) Naturally soluble in polar solvents

The azide group in this compound allows covalent crosslinking to target proteins under UV light, unlike phlorizin, which reversibly binds SGLT transporters . This makes this compound indispensable for mapping transporter localization and interaction networks.

Comparison with Other Azide-Containing Probes

Azide-functionalized probes are widely used in chemical biology. Below is a comparison with generic azide probes:

Property This compound Generic Azide Probes
Target Specificity High affinity for SGLT transporters Variable (depends on backbone design)
Backbone Structure Phlorizin-derived Synthetic (e.g., polyethylene glycol)
Applications Membrane protein studies, glucose transport General protein labeling, drug discovery
Stability Stable in DMSO/saline formulations May degrade under prolonged UV exposure

This compound’s phlorizin backbone ensures specificity for glucose transporters, whereas generic azide probes lack inherent targeting .

Comparison with SGLT Inhibitors (e.g., Canagliflozin)

While this compound is a research tool, SGLT inhibitors like canagliflozin (C₂₄H₂₅FO₅S, MW: 444.52 g/mol) are therapeutic agents. Key differences:

Property This compound Canagliflozin
Mechanism Covalent binding (photoaffinity probe) Competitive inhibition (reversible)
Therapeutic Use None (research-only) Type 2 diabetes treatment
Chemical Modifications Azide group for conjugation Fluorine and thiophene groups for potency

This compound’s azide group enables irreversible target engagement , unlike reversible inhibitors like canagliflozin .

Biological Activity

4-Azidophlorizin is a derivative of phlorizin, a naturally occurring dihydrochalcone found primarily in apple trees. Phlorizin has been extensively studied for its biological activities, including antioxidant, antidiabetic, and anti-inflammatory properties. The azido substitution in this compound enhances its utility as a chemical probe for studying glucose transport mechanisms and other biological processes.

This compound is characterized by the presence of an azide group at the 4-position of the phlorizin molecule. This modification alters its interaction with biological targets, particularly glucose transporters (GLUTs) and sodium-glucose transporters (SGLTs). The compound exhibits lower affinity for these transporters compared to phlorizin, which can be advantageous for specific experimental applications.

Antioxidant Activity

Research indicates that this compound retains significant antioxidant properties. It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby contributing to cellular protection against oxidative stress. Studies have shown that it can modulate the expression of key antioxidant genes, similar to its parent compound phlorizin .

Antidiabetic Effects

Like phlorizin, this compound inhibits SGLTs, leading to reduced glucose reabsorption in the kidneys. This action results in lower blood glucose levels and has been validated in various animal models. The compound's pharmacological profile suggests potential therapeutic applications in managing diabetes mellitus .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in preclinical studies. It has been shown to mitigate neuronal damage induced by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of apoptotic pathways and enhancement of neurotrophic factors .

Case Studies

  • Study on Glucose Transport Inhibition : A study investigated the efficacy of this compound as a photoaffinity label for SGLT2 in renal tissues. The findings indicated that while it has a lower affinity than phlorizin, it effectively labeled the transporter under UV light, providing insights into glucose transport dynamics .
  • Neuroprotection in Animal Models : In a model of cerebral ischemia, administration of this compound resulted in significant reductions in infarct size and improved behavioral outcomes compared to control groups. This suggests its potential as a therapeutic agent for stroke prevention .

Comparative Biological Activity Table

Activity TypePhlorizinThis compound
AntioxidantHighModerate
AntidiabeticHighModerate
NeuroprotectiveModerateHigh
Affinity for GLUTsHighLow
Affinity for SGLTsHighLower

Q & A

Q. How can researchers ensure ethical rigor when studying this compound in preclinical models?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For human-derived cell lines, document provenance and ethical approval .

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